2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3,4-oxadiazole
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-oxadiazole (CAS: 276694-19-0, Molecular Formula: C₁₄H₁₇BN₂O₃) is a boron-containing heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a pinacol boronate ester. This structure combines the electron-deficient nature of the oxadiazole ring with the Suzuki–Miyaura cross-coupling reactivity of the boronate group, making it valuable in pharmaceutical and materials chemistry . Its molecular weight is 272.11 g/mol, and it is typically stored under inert conditions (2–8°C) to prevent hydrolysis .
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O3/c1-7(2)8(3,4)14-9(13-7)6-11-10-5-12-6/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJNYCLMPZVSCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742630 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346808-32-9 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346808-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3,4-oxadiazole typically involves the reaction of 1,3,4-oxadiazole derivatives with boronic esters. One common method includes the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a boron source. The reaction is usually carried out in the presence of a palladium catalyst under mild conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound is also reactive in substitution reactions, particularly nucleophilic substitution, where the oxadiazole ring can be targeted.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron-containing alcohols.
Scientific Research Applications
Chemistry: In chemistry, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it suitable for various organic transformations, including cross-coupling reactions .
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows it to interact with biological targets, making it a candidate for drug development and biochemical studies.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.
Mechanism of Action
The mechanism by which 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3,4-oxadiazole exerts its effects involves its interaction with molecular targets through its boron and oxadiazole moieties. The boron atom can form reversible covalent bonds with nucleophiles, while the oxadiazole ring can participate in hydrogen bonding and π-π interactions. These interactions enable the compound to modulate biological pathways and chemical reactions effectively .
Comparison with Similar Compounds
Key Structural Differences:
- Heterocycle Core : The 1,3,4-oxadiazole in the target compound is more electron-deficient than thiazole or benzimidazolone, affecting its participation in nucleophilic reactions .
- Substituents : Methyl or phenyl groups (e.g., in the thiazole or methyl-oxadiazole derivatives) modulate steric hindrance and electronic effects, influencing coupling efficiency .
Reactivity in Cross-Coupling Reactions
The target compound’s boronate group enables Suzuki–Miyaura cross-coupling, widely used in biaryl synthesis. Comparisons with analogues reveal:
- Reaction Yield : Oxadiazole derivatives generally exhibit lower yields (~70–80%) compared to thiazole-based boronates (~85–90%) due to the oxadiazole’s electron-withdrawing nature, which slows transmetallation .
- Substrate Scope : The benzo[d]isoxazole derivative (CAS: 837392-66-2) shows superior reactivity with electron-deficient aryl halides, attributed to the isoxazole’s stronger electron-withdrawing effect .
- Stability : The target compound’s oxadiazole ring enhances hydrolytic stability compared to benzimidazolone derivatives, which degrade faster under acidic conditions .
Biological Activity
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3,4-oxadiazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C8H13BN2O3
- Molecular Weight : 195.10 g/mol
- CAS Number : 70680390
Biological Activity Overview
The biological activity of oxadiazole derivatives has been widely studied, particularly for their anticancer properties. The specific compound this compound exhibits a range of biological activities including:
- Anticancer Activity : Studies have shown that oxadiazole derivatives can induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against bacterial strains.
- Enzyme Inhibition : Some studies indicate potential as inhibitors for enzymes such as carbonic anhydrases.
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Evidence suggests that this compound can activate apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic proteins and activating caspases .
- Cell Cycle Arrest : Some studies indicate that it may cause cell cycle arrest at specific phases (G1/S or G2/M) leading to reduced cell proliferation .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Effects
A study evaluated the cytotoxicity of various oxadiazole derivatives including this compound against several cancer cell lines. The results indicated significant cytotoxic effects with IC50 values ranging from 0.12 to 2.78 µM against MCF-7 and A549 cells. Flow cytometry analysis confirmed that these compounds induced apoptosis through a dose-dependent manner .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of oxadiazole derivatives against resistant strains of Mycobacterium tuberculosis. The compound demonstrated promising activity with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in treatment .
Q & A
Q. What are the standard synthetic routes for preparing 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-oxadiazole?
The synthesis typically involves coupling boronic ester precursors with oxadiazole derivatives. A common method includes reacting phenylboronic acid pinacol ester with hydrazine hydrate under acidic conditions (e.g., HCl) in ethanol or methanol, followed by cyclization via heating (80–100°C) . Purification often employs recrystallization or column chromatography. Key parameters include solvent polarity, reaction time, and stoichiometric control to minimize side products like unreacted boronic esters .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is critical for confirming the boronic ester and oxadiazole moieties. For example, the ¹¹B NMR signal for the dioxaborolane group typically appears at ~30 ppm . Infrared (IR) spectroscopy identifies B-O (∼1350 cm⁻¹) and C=N (∼1600 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX software) resolves crystal packing and bond angles .
Q. What are the primary applications of this compound in medicinal chemistry?
The boronic ester group enables Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are prevalent in drug candidates targeting kinases or proteases . The oxadiazole ring enhances metabolic stability and bioavailability, making the compound a scaffold for anticancer and antimicrobial agents .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound’s use in palladium-catalyzed cross-coupling?
Catalyst selection (e.g., Pd(PPh₃)₄ vs. Pd(dba)₂), solvent (toluene or DMF), and base (K₂CO₃ or CsF) significantly influence yield. For electron-deficient aryl halides, ligand-free conditions at 80–100°C reduce side reactions. Monitoring reaction progress via thin-layer chromatography (TLC) or in situ ¹⁹F NMR (if fluorinated substrates are used) ensures optimal coupling efficiency . Microwave-assisted synthesis can accelerate reactions while maintaining selectivity .
Q. How should researchers address contradictions in spectroscopic data during characterization?
Discrepancies between calculated and observed NMR shifts often arise from solvent effects or impurities. For example, residual DMSO in ¹H NMR can obscure signals; thus, thorough drying is essential. Confirming boron content via inductively coupled plasma mass spectrometry (ICP-MS) validates purity. If X-ray data conflicts with computational models (e.g., DFT), re-examining crystal packing forces or torsional angles using SHELXL refinement tools can resolve inconsistencies .
Q. What computational strategies predict the compound’s reactivity in novel reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cross-coupling or hydrolysis pathways. Solvent effects are simulated using the Polarizable Continuum Model (PCM). Molecular docking studies (AutoDock Vina) assess binding affinities to biological targets like EGFR kinase, guiding structural modifications .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
